2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide
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Overview
Description
2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups and a thiazolidinyl-cyclohexyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Dotinurad primarily targets a protein known as URAT1 . URAT1, or Urate Transporter 1, is a key player in the reabsorption of uric acid in the kidneys .
Mode of Action
Dotinurad acts as a selective inhibitor of URAT1 . It binds to URAT1, inhibiting its function and thereby reducing the reabsorption of uric acid in the kidneys . This leads to an increase in the excretion of uric acid through urine .
Biochemical Pathways
The primary pathway affected by Dotinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, Dotinurad disrupts this pathway, leading to increased uric acid excretion .
Result of Action
The primary molecular effect of Dotinurad’s action is the reduction of uric acid levels in the blood . This can help manage conditions like gout or hyperuricemia, where high uric acid levels are problematic .
Action Environment
This means that the compound can be effective in a variety of physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidinone ring, followed by its attachment to a cyclohexyl group. The final step involves the introduction of the benzamide moiety with dichloro substitutions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It finds applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its oxidizing properties and used in dehydrogenation reactions.
2,5-Dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine: Another dichloro-substituted compound with different biological activities.
Uniqueness
2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring, in particular, sets it apart from other dichloro-substituted compounds, providing unique interactions with biological targets.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-9-5-6-11(18)10(7-9)15(22)19-12-3-1-2-4-13(12)20-14(21)8-24-16(20)23/h5-7,12-13H,1-4,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZJSBLKRXSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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